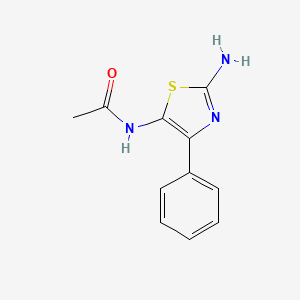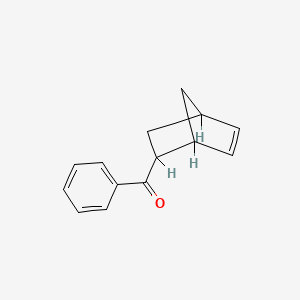
Norborn-5-en-2-yl phenyl ketone
Vue d'ensemble
Description
- Norborn-5-en-2-yl phenyl ketone, also known as 2-benzoyl-5-norbornene, is a chemical compound with the empirical formula C14H14O.
- It belongs to the class of alkyl-phenylketones and contains a norbornene ring moiety with a phenyl group attached.
Synthesis Analysis
- The synthesis of this compound involves the reaction of norbornene with benzoyl chloride or benzoyl bromide.
- The resulting product is a mixture of endo and exo isomers.
Molecular Structure Analysis
- The molecular formula is C14H14O, with a molecular weight of 198.26 g/mol.
- The compound has a bicyclic structure, combining a norbornene ring with a phenyl group.
Chemical Reactions Analysis
- Norborn-5-en-2-yl phenyl ketone is stable and unreactive in neutral to basic environments.
- It does not readily undergo reactions with strong nucleophilic or basic reagents.
Physical And Chemical Properties Analysis
- The compound is a clear yellow-orange to brown liquid.
- It has a refractive index of 1.568 (lit.) and a boiling point of 122-124 °C/2 mmHg (lit.).
- Norborn-5-en-2-yl phenyl ketone is flammable and should be stored in a well-ventilated place.
Applications De Recherche Scientifique
Catalytic Applications in Organic Synthesis Norborn-5-en-2-yl phenyl ketone has been studied in the context of catalytic applications, particularly in organic synthesis. Research has demonstrated its role in rhodium-catalyzed coupling reactions, leading to the formation of alkyl or aryl phenyl ketones and tandem three-component coupling products (Oguma et al., 2002). Additionally, its potential in catalytic cyclopropanation of alkenes has been explored, highlighting its versatility in various synthetic applications (Miki et al., 2004).
Polymerization and Material Science The compound plays a significant role in the field of polymerization and material science. Research has shown its use in ring-opening metathesis polymerization (ROMP) for the creation of surface-grafted polymer supports (Buchmeiser et al., 2000). This process is crucial for developing materials with specific properties for various industrial applications.
Catalyst Design and Stability Studies have focused on the stability and design of catalysts involving norborn-5-en-2-yl phenyl ketone. These investigations have provided insights into the construction of specialized catalyst structures, improving their stability and effectiveness in polymerization reactions (Song et al., 2011).
Role in Affinity Separation and Chromatography Norborn-5-en-2-yl phenyl ketone has been utilized in affinity separation and chromatography. For instance, lectin-functionalized monolithic supports prepared via ROMP using norborn-5-en-2-yl phenyl ketone derivatives have been employed in the purification of glycoproteins (Bandari et al., 2013).
Application in Green Chemistry Its use in green chemistry has been highlighted, particularly in the solar-driven conversion of dicyclopentadiene to cyclopentadiene, an important synthon for energy systems and fine chemicals (Dinda et al., 2014). This application underscores the compound's relevance in sustainable chemical processes.
Biocorrosion and Antimicrobial Applications The compound has been studied for its potential in biocorrosion and antimicrobial applications. Complexes of norborn-5-en-2-carboxylic acid amide, synthesized from norborn-5-en-2-yl phenyl ketone, have shown promising bactericidal properties in the context of biocorrosion (Babayeva et al., 2019).
Safety And Hazards
- The compound is not considered hazardous.
- It is a combustible liquid with a flash point of 61 °C.
- No specific hazards are identified.
Orientations Futures
Propriétés
IUPAC Name |
2-bicyclo[2.2.1]hept-5-enyl(phenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c15-14(11-4-2-1-3-5-11)13-9-10-6-7-12(13)8-10/h1-7,10,12-13H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHYEJKELLBHSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00975986 | |
| Record name | (Bicyclo[2.2.1]hept-5-en-2-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00975986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Norborn-5-en-2-yl phenyl ketone | |
CAS RN |
6056-35-5 | |
| Record name | Bicyclo[2.2.1]hept-5-en-2-ylphenylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6056-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norborn-5-en-2-yl phenyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006056355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Bicyclo[2.2.1]hept-5-en-2-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00975986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Norborn-5-en-2-yl phenyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.439 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



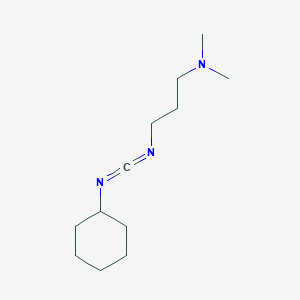
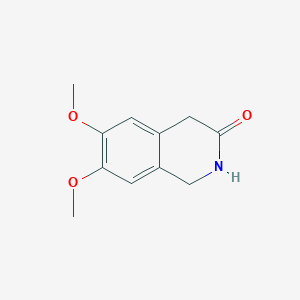
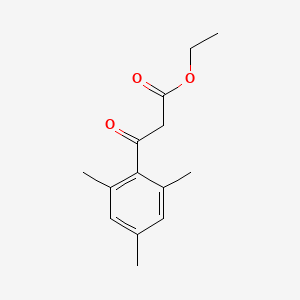
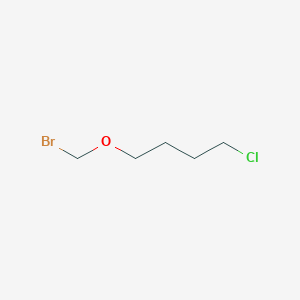
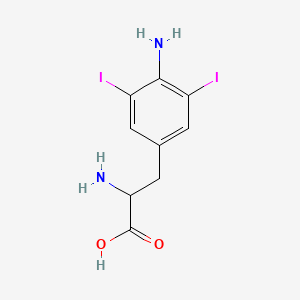
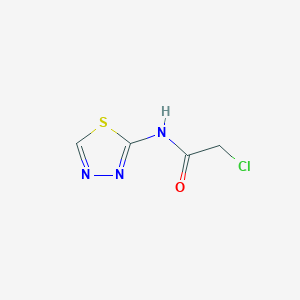
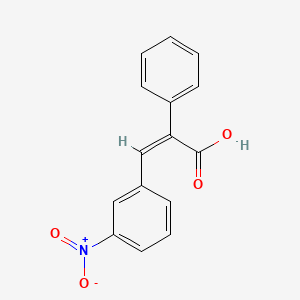


![(5R)-5-(hydroxymethyl)-3-[(1R)-1-phenylethyl]-1,3-oxazolidin-2-one](/img/structure/B1605643.png)

![N-[(1R)-1-phenylethyl]benzamide](/img/structure/B1605645.png)
![1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B1605647.png)
